Synthesis and Characterization of 2-(4-Phenylbutyl)aniline: A Technical Guide
Synthesis and Characterization of 2-(4-Phenylbutyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 2-(4-Phenylbutyl)aniline. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel aniline derivatives and for professionals in the field of drug discovery and development.
Synthesis
A robust and efficient method for the synthesis of 2-(4-Phenylbutyl)aniline is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a suitable choice for constructing the target molecule.[1][2] The proposed synthetic pathway involves the coupling of 2-bromoaniline with 4-phenylbutylboronic acid.
Proposed Synthetic Scheme
A plausible synthetic route is the Suzuki-Miyaura cross-coupling reaction between 2-bromoaniline and 4-phenylbutylboronic acid.[1][2]
Reaction:
2-Bromoaniline + 4-Phenylbutylboronic acid → 2-(4-Phenylbutyl)aniline
Reagents and Catalyst:
-
Starting Materials: 2-Bromoaniline, 4-Phenylbutylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene and Water
Experimental Protocol
Materials:
-
2-Bromoaniline (1.0 equiv)
-
4-Phenylbutylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline (1.0 equiv), 4-phenylbutylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-110 °C) and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 2-(4-Phenylbutyl)aniline.
Characterization
The structure and purity of the synthesized 2-(4-Phenylbutyl)aniline can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Predicted Physical and Spectroscopic Data
The following tables summarize the predicted physical and spectroscopic data for 2-(4-Phenylbutyl)aniline based on the analysis of structurally similar compounds such as 2-butylaniline and general principles of spectroscopy.[3][4][5][6][7][8][9][10][11][12]
Table 1: Predicted Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | > 250 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.10 | m | 5H | Phenyl-H |
| ~ 7.05 | t | 1H | Ar-H |
| ~ 6.75 | d | 1H | Ar-H |
| ~ 6.65 | t | 1H | Ar-H |
| ~ 6.60 | d | 1H | Ar-H |
| ~ 3.60 | br s | 2H | -NH₂ |
| ~ 2.65 | t | 2H | Ar-CH₂- |
| ~ 2.60 | t | 2H | Ar-CH₂- |
| ~ 1.70 - 1.60 | m | 4H | -CH₂-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | C-NH₂ |
| ~ 142.5 | Phenyl C-ipso |
| ~ 130.0 | Ar-CH |
| ~ 128.5 | Phenyl-CH |
| ~ 128.3 | Phenyl-CH |
| ~ 127.5 | Ar-CH |
| ~ 125.8 | Phenyl-CH |
| ~ 122.0 | Ar-C-Alkyl |
| ~ 118.5 | Ar-CH |
| ~ 115.5 | Ar-CH |
| ~ 35.8 | Ar-CH₂- |
| ~ 35.2 | Ar-CH₂- |
| ~ 31.5 | -CH₂- |
| ~ 29.0 | -CH₂- |
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine)[13][14] |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend (scissoring)[13] |
| 1600, 1490, 1450 | Medium to Strong | Aromatic C=C stretch |
| 1250 - 1335 | Strong | Aromatic C-N stretch[13] |
| 750 | Strong | ortho-disubstituted benzene C-H bend |
| 740, 700 | Strong | Monosubstituted benzene C-H bend |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 225 | High | [M]⁺ (Molecular Ion) |
| 134 | Moderate | [M - C₇H₇]⁺ (loss of benzyl radical) |
| 106 | High | [C₇H₈N]⁺ (benzylic cleavage) |
| 91 | High | [C₇H₇]⁺ (tropylium ion) |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-(4-Phenylbutyl)aniline.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. 2-tert-Butylaniline 98 6310-21-0 [sigmaaldrich.com]
- 4. 2-Butylaniline [webbook.nist.gov]
- 5. 2-Butylaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. PubChemLite - 2-butylaniline (C10H15N) [pubchemlite.lcsb.uni.lu]
- 9. 2-N-BUTYLANILINE(2696-85-7) 1H NMR [m.chemicalbook.com]
- 10. 4-tert-Butylaniline(769-92-6) 13C NMR [m.chemicalbook.com]
- 11. 4-Butylaniline(104-13-2) 1H NMR [m.chemicalbook.com]
- 12. 4-Butylaniline(104-13-2) 13C NMR [m.chemicalbook.com]
- 13. wikieducator.org [wikieducator.org]
- 14. researchgate.net [researchgate.net]
